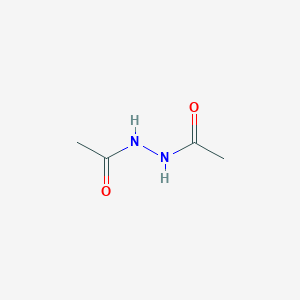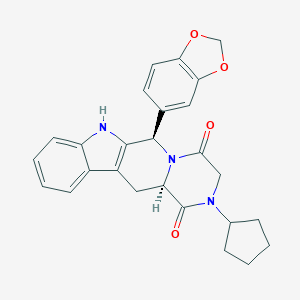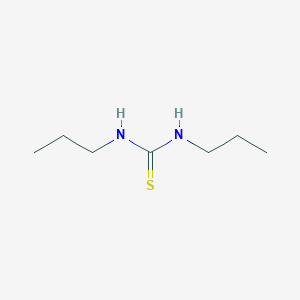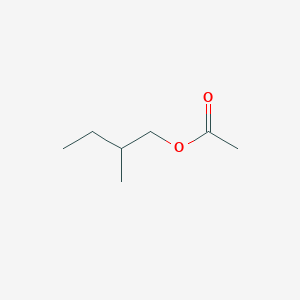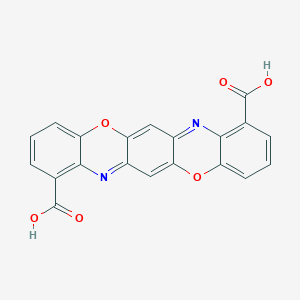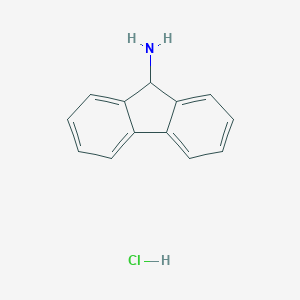
Chlorhydrate de 9H-fluorène-9-amine
Vue d'ensemble
Description
9H-Fluoren-9-amine hydrochloride, also known as 9H-Fluoren-9-amine hydrochloride, is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-Fluoren-9-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-Fluoren-9-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Fluoren-9-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur la maladie d’Alzheimer
Les dérivés de 9H-fluorène-9-amine ont été utilisés dans la recherche sur la maladie d’Alzheimer . Ils se sont avérés agir comme des inhibiteurs sélectifs de la butyrylcholinestérase et des antagonistes des récepteurs N-méthyl-D-aspartate . On pense que cette double fonctionnalité offre un avantage plus important pour le traitement de la maladie d’Alzheimer .
Synthèse de dérivés de fluorène fonctionnalisés
Le chlorhydrate de 9H-fluorène-9-amine est utilisé dans la synthèse de dérivés de fluorène fonctionnalisés . Une réaction catalysée par le trifluorure de bore de 9-(phényl-éthynyl)-9H-fluorène-9-ols coplanaires avec divers 2-aminobenzamides permet d’obtenir un certain nombre de (Z)-2-((2-(9H-fluorène-9-ylidène)-1-phényléthylidène)amino)benzamides hautement fonctionnalisés et conjugués .
Développement d’agents anti-inflammatoires
Des composés présentant un motif fluorène, tels que NPC 16570 et NPC 17923, ont été utilisés comme agents anti-inflammatoires . La présence de deux hydrogènes acides benzyliques en position C-9 du fluorène les active pour l’alkylation en conditions basiques .
Inhibiteurs de leucocytes
Des composés à base de fluorène ont été utilisés comme inhibiteurs de leucocytes . Cette application est particulièrement pertinente dans le contexte des maladies inflammatoires, où l’inhibition des leucocytes peut contribuer à réduire l’inflammation .
Matériaux organiques et semi-conducteurs
Les composés à base de fluorène ont été largement étudiés en raison de leur large éventail d’applications en tant que matériaux organiques et semi-conducteurs
Mécanisme D'action
Target of Action
The primary targets of 9H-Fluoren-9-amine hydrochloride are Butyrylcholinesterase and N-Methyl-d-Aspartate (NMDA) receptors . These targets play a crucial role in the nervous system. Butyrylcholinesterase is involved in the breakdown of acetylcholine, a key neurotransmitter for memory and cognition. NMDA receptors are glutamate receptors that play a role in synaptic plasticity and memory function .
Mode of Action
9H-Fluoren-9-amine hydrochloride acts as a selective Butyrylcholinesterase inhibitor and an NMDA receptor antagonist . By inhibiting Butyrylcholinesterase, it increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. As an NMDA receptor antagonist, it prevents the overactivation of these receptors, which can be neurotoxic .
Biochemical Pathways
The compound affects the cholinergic pathway and the glutamatergic pathway through its action on Butyrylcholinesterase and NMDA receptors respectively . The downstream effects include enhanced cholinergic transmission, leading to improved memory and cognition, and reduced neurotoxicity due to the prevention of NMDA receptor overactivation .
Pharmacokinetics
In silico prediction suggests both theoral availability and permeation through the blood-brain barrier (BBB) . These properties suggest that the compound can be orally administered and can reach the brain to exert its effects .
Result of Action
The molecular and cellular effects of 9H-Fluoren-9-amine hydrochloride’s action include increased acetylcholine availability in the synaptic cleft and prevention of NMDA receptor overactivation . These effects can lead to improved memory and cognition and reduced neurotoxicity .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 9H-Fluoren-9-amine hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
9H-Fluoren-9-amine hydrochloride can have various effects on cells and cellular processes. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 9H-Fluoren-9-amine hydrochloride can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 9H-Fluoren-9-amine hydrochloride can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
9H-Fluoren-9-amine hydrochloride may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
9H-Fluoren-9-amine hydrochloride can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
9H-fluoren-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.ClH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKJOJSYQSVNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208518 | |
| Record name | 9H-Fluoren-9-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-75-6 | |
| Record name | 9H-Fluoren-9-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminofluorene hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9H-Fluoren-9-amine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXS4N2M6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



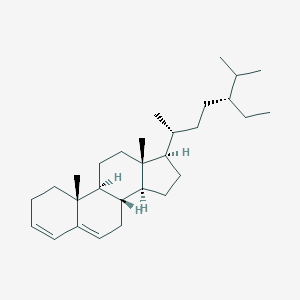


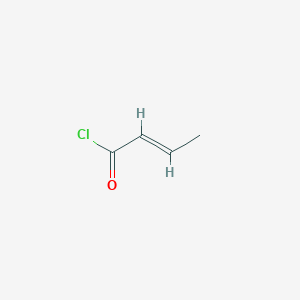

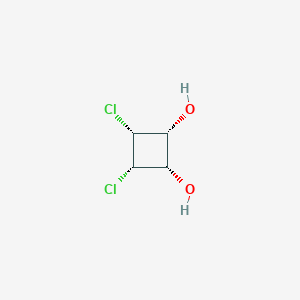
![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)

